tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridoindole core substituted with a tert-butyl carbamate (Boc) group at position 2 and an amino group at position 5. The Boc group enhances solubility and stability, while the amino group offers reactivity for further functionalization.
Properties
IUPAC Name |
tert-butyl 6-amino-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-8-7-13-11(9-19)10-5-4-6-12(17)14(10)18-13/h4-6,18H,7-9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHHQYLULYKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The molecular structures of these newly synthesized compounds are elucidated using elemental analysis and spectral data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Scientific Research Applications
Overview
tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS Number: 313369-40-3) is a synthetic organic compound recognized for its potential therapeutic applications. It belongs to a class of compounds known as pyridoindoles, which have been studied extensively for their biological activities. This article explores the scientific research applications of this compound, including its mechanisms of action, biological activities, and relevant case studies.
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : This compound has shown potential in inhibiting the growth of cancer cells. Studies suggest that it interacts with specific molecular targets involved in cell proliferation and survival, particularly through the inhibition of receptor tyrosine kinases like c-Met .
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by preventing neuronal death and promoting cell survival pathways .
- Antimicrobial Activity : Some studies have reported that pyridoindole derivatives exhibit antimicrobial properties. The specific mechanisms remain under investigation but may involve the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models through c-Met inhibition. |
| Study B | Neuroprotection | Showed reduced apoptosis in neuronal cell lines exposed to neurotoxic agents when treated with the compound. |
| Study C | Antimicrobial Efficacy | Reported broad-spectrum antimicrobial activity against various bacterial strains, suggesting potential for development into therapeutic agents. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to inhibit certain enzymes and disrupt cellular pathways critical for cancer cell proliferation . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of tert-butyl-protected pyridoindole derivatives. Key structural analogs, as reported in the literature, differ primarily in substituent type and position (Table 1).
Table 1: Comparison of tert-Butyl-Substituted Pyridoindole Derivatives
Key Observations:
- Substituent Position : Halogen substituents (Cl, Br) at C6 or C8 exhibit higher melting points compared to methyl or benzyl groups, likely due to increased molecular symmetry and halogen-based intermolecular interactions .
- Amino Group Impact: The amino group (NH₂) at C6 in the target compound is expected to reduce melting point relative to halogenated analogs due to hydrogen bonding and altered crystallinity. Its electron-donating nature may also downfield-shift adjacent aromatic protons in ¹H-NMR (cf. δ ~7.23 in 8e vs. δ ~6.8–7.0 anticipated for NH₂-substituted analogs) .
Reactivity and Functionalization
- Boc Deprotection : The tert-butyl group is cleaved under acidic conditions (e.g., HCl/MeOH), as seen in the synthesis of tosyl derivatives (e.g., 8i) .
- Amino Group Reactivity: The NH₂ group enables nucleophilic reactions (e.g., acylation, sulfonylation), contrasting with halogenated analogs, which undergo cross-coupling (e.g., Suzuki reactions) .
Biological Activity
tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS No. 313369-40-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21N3O2
- Molar Mass : 287.36 g/mol
- Structural Formula : Structural Formula
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a potential therapeutic agent.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Tumor Growth : The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma). The IC50 values were reported as follows:
The mechanism by which this compound exerts its effects involves:
- Cyclin-dependent Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it exhibited IC50 values of 6 nM for CDK1 and 9 nM for CDK2 .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activities:
- Study on Antiproliferative Effects :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate for improved yield and purity?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches based on quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches. For example, ICReDD’s integrated computational-experimental framework accelerates reaction optimization by narrowing down viable pathways . Additionally, reactor design principles (e.g., continuous-flow systems) enhance reproducibility and scalability .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY) to confirm backbone connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while HPLC (with UV/Vis or MS detection) monitors reaction progress and quantifies impurities. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Refer to PubChem-derived protocols for standardized characterization workflows .
Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?
- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Use explosion-proof refrigeration for bulk quantities. Safety Data Sheets (SDS) recommend avoiding heat sources and implementing P210/P261 precautions (e.g., grounding equipment to prevent static discharge). Emergency protocols include immediate ventilation and medical consultation if exposed .
Advanced Research Questions
Q. How can computational modeling guide the design of novel derivatives or reaction mechanisms for this compound?
- Methodological Answer: Apply density functional theory (DFT) to map potential energy surfaces, identifying intermediates and transition states. Tools like Gaussian or ORCA simulate electronic properties, while molecular dynamics (MD) models predict solubility and aggregation behavior. ICReDD’s feedback loop integrates experimental data (e.g., kinetic profiles) to refine computational predictions, enabling rational design of functionalized analogs .
Q. What strategies resolve contradictions in experimental data, such as inconsistent reactivity or stability across studies?
- Methodological Answer: Conduct comparative studies using controlled variables (e.g., solvent purity, moisture levels) to isolate confounding factors. Impurity profiling via LC-MS or GC-MS identifies byproducts affecting reactivity. For stability discrepancies, employ accelerated aging tests under varied pH/temperature conditions. Data triangulation with computational models (e.g., QSAR) reconciles empirical observations with theoretical predictions .
Q. How can researchers mitigate synthetic byproducts during large-scale preparation of this compound?
- Methodological Answer: Implement membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities. Powder and particle technology optimizes crystallization conditions to enhance purity. For persistent byproducts, redesign the synthetic route using protecting groups (e.g., Boc) to block undesired side reactions. Reaction fundamentals from CRDC subclass RDF2050112 provide guidelines for scalable reactor configurations .
Q. What advanced methodologies validate the compound’s biological activity in medicinal chemistry studies?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities toward target proteins. In silico docking (AutoDock, Schrödinger) prioritizes candidates for in vitro assays. For cellular studies, combine fluorescence microscopy with flow cytometry to assess uptake and sublocalization. Cross-reference PubChem bioactivity data to benchmark results .
Methodological Best Practices
- Data Integrity: Secure experimental datasets with encryption protocols and access controls, as recommended by chemical software standards .
- Training: Adhere to safety regulations (e.g., 100% pass rate on laboratory safety exams) and advanced research courses (e.g., CHEM 4206) for skill development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
